molecular formula C36H57ClN2O4 B1669769 Dagapamil hydrochloride CAS No. 85246-70-4

Dagapamil hydrochloride

Cat. No.: B1669769
CAS No.: 85246-70-4
M. Wt: 617.3 g/mol
InChI Key: UFADIJNJESEOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dagapamil hydrochloride is a calcium channel blocker (CCB) belonging to the phenylalkylamine class, structurally and mechanistically related to verapamil. It exhibits antihypertensive, antiarrhythmic, and cardioprotective effects in preclinical models . Notably, it also demonstrates antiallergic and antiplatelet aggregation properties, distinguishing it from other CCBs. Its mechanism involves inhibition of L-type calcium channels, reducing intracellular calcium influx in vascular smooth muscle and cardiac cells, thereby lowering blood pressure and modulating cardiac rhythm .

Properties

CAS No.

85246-70-4

Molecular Formula

C36H57ClN2O4

Molecular Weight

617.3 g/mol

IUPAC Name

2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]-2-(3,4,5-trimethoxyphenyl)tetradecanenitrile;hydrochloride

InChI

InChI=1S/C36H56N2O4.ClH/c1-7-8-9-10-11-12-13-14-15-16-22-36(29-37,31-27-33(40-4)35(42-6)34(28-31)41-5)23-18-24-38(2)25-21-30-19-17-20-32(26-30)39-3;/h17,19-20,26-28H,7-16,18,21-25H2,1-6H3;1H

InChI Key

UFADIJNJESEOGE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Canonical SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dagapamil hydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Structural Comparison

Dagapamil hydrochloride is most closely related to verapamil hydrochloride , a well-established CCB. Below is a comparative analysis:

Parameter This compound Verapamil Hydrochloride
Molecular Formula Not explicitly provided in evidence C₂₇H₃₈N₂O₄·HCl
Primary Mechanism L-type calcium channel inhibition L-type calcium channel inhibition
Therapeutic Indications Hypertension, arrhythmias, antiallergic, antiplatelet Hypertension, angina, supraventricular arrhythmias
Unique Properties Antiallergic effects via histamine release inhibition Extended-release formulations for sustained action
Clinical Use Preclinical studies (animal models) FDA-approved for cardiovascular disorders
Formulations Not commercially documented Tablets (immediate/extended-release), injections

Key Research Findings

  • Antiallergic Activity : Dagapamil inhibits receptor-mediated histamine release in human basophils, a feature absent in verapamil .
  • Cardioprotection : Both compounds reduce myocardial ischemia-reperfusion injury in animal models, but Dagapamil shows enhanced efficacy in platelet aggregation inhibition .
  • Pharmacokinetics : Verapamil hydrochloride has well-characterized absorption profiles, with extended-release tablets achieving steady plasma concentrations over 24 hours . Dagapamil’s pharmacokinetic data remain underexplored.
  • Impurity Profiling: Verapamil’s USP monographs detail rigorous impurity controls (e.g., Related Compound A/B), ensuring ≥98% purity . Dagapamil lacks analogous pharmacopeial standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dagapamil hydrochloride
Reactant of Route 2
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Dagapamil hydrochloride

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